2-(2,3-Dichlorophenoxy)propanehydrazide

Description

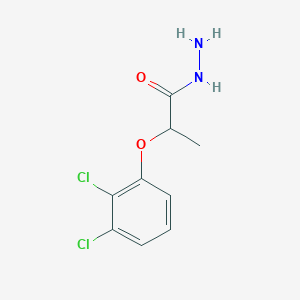

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-7-4-2-3-6(10)8(7)11/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOUNVQNATQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 2 2,3 Dichlorophenoxy Propanehydrazide

Historical Evolution of Propanehydrazide and Dichlorophenoxy Derivative Synthesis

The development of synthetic routes for compounds like 2-(2,3-Dichlorophenoxy)propanehydrazide is built upon a rich history of organic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. The synthesis of dichlorophenoxy derivatives gained significant momentum in the 1940s with the discovery and large-scale production of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). google.comnih.gov Early methods for preparing these compounds often involved the chlorination of phenol (B47542) followed by condensation with a chloroalkanoic acid. researchgate.net These processes have been continuously refined to improve yield, purity, and environmental safety. google.com

Simultaneously, the chemistry of hydrazides, which are derivatives of hydrazine (B178648), has been extensively explored. Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their diverse biological activities. derpharmachemica.commdpi.com The synthesis of propanehydrazides typically involves the reaction of a corresponding propanoic acid ester or acyl chloride with hydrazine hydrate (B1144303). mdpi.com

The convergence of these two areas of synthesis—dichlorophenoxyalkanoic acid production and hydrazide formation—laid the groundwork for creating hybrid molecules like this compound. The evolution of these synthetic strategies has been driven by the pursuit of greater efficiency, lower costs, and the adoption of greener chemistry principles, such as moving from aqueous reaction media to solvent-based or solvent-free systems to minimize hazardous effluents. google.comresearchgate.net

Retrosynthetic Analysis and Strategic Design of Synthetic Routes for this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. amazonaws.com For this compound, the analysis begins by identifying the most logical bond disconnections, which correspond to reliable forward reactions.

The primary disconnection is the amide bond of the hydrazide functional group (a C-N bond disconnection). This is a standard and reliable disconnection for amides and hydrazides, leading back to two key precursors: an activated form of 2-(2,3-Dichlorophenoxy)propanoic acid (such as an acyl chloride or ester) and hydrazine. amazonaws.com

A second key disconnection is the ether linkage (a C-O bond disconnection) in the 2-(2,3-Dichlorophenoxy)propanoic acid intermediate. This leads to 2,3-Dichlorophenol (B42519) and a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid). This type of ether synthesis is a classic Williamson ether synthesis.

Retrosynthetic Pathway:

This analysis outlines a strategic two-step forward synthesis:

Etherification: Reaction of 2,3-Dichlorophenol with a 2-halopropanoic acid or its ester, typically under basic conditions, to form 2-(2,3-Dichlorophenoxy)propanoic acid.

Hydrazinolysis: Conversion of the resulting carboxylic acid to an ester or acyl chloride, followed by reaction with hydrazine hydrate to yield the final product, this compound.

This strategic design allows for a modular approach, where reaction conditions for each step can be optimized independently.

**2.3. Optimization of Reaction Parameters and Conditions

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent is critical in the synthesis of the precursor, 2-(2,3-Dichlorophenoxy)propanoic acid. Historically, water was used as a medium, but this often led to lower yields and the production of significant phenolic wastewater. google.com Modern approaches have shifted towards polar aprotic solvents, which can significantly improve reaction efficiency. A patent for the related 2,4-isomer demonstrates that using Dimethyl sulfoxide (B87167) (DMSO) as the solvent can increase the condensation yield to over 90% and allows for solvent recycling, thereby reducing production costs and environmental impact. google.com More recent developments in green chemistry also advocate for solvent-free mechanochemical methods, which are efficient, eco-friendly, and can provide pure, unsolvated products. researchgate.net

| Solvent System | Advantages | Disadvantages | Typical Yield | Reference |

| Water | Inexpensive, non-toxic | Lower yields, phenolic wastewater generation | < 90% | google.com |

| Dimethyl Sulfoxide (DMSO) | High condensation yield, allows solvent recycling | Higher cost, requires removal under reduced pressure | > 90% | google.com |

| Solvent-Free (Mechanochemistry) | Eco-friendly, rapid, high purity, no solvent waste | Requires specialized equipment (ball mill) | Moderate to High | researchgate.net |

Catalysis plays a pivotal role in accelerating reactions and improving selectivity for the desired product. In the synthesis of the dichlorophenoxypropanoic acid precursor, various catalysts have been investigated.

For the etherification step, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and dimethylaminopyridine (DMAP) have been shown to be effective. researchgate.netgoogle.com DMAP, in particular, can lead to faster reaction speeds and improved selectivity. google.com For reactions involving chlorination of a phenol ring, catalysts such as iron(III) chloride or iron phthalocyanine (B1677752) are used to direct the chlorination to the desired positions and achieve high product purity. google.comresearchgate.net In some related phenoxyacetic acid syntheses, copper chloride has also been employed as a catalyst for the condensation step in aromatic hydrocarbon solvents. google.com

| Catalyst Type | Reaction Step | Function | Example | Reference |

| Phase-Transfer Catalyst (PTC) | Etherification | Enhances reaction between aqueous and organic phases | Tetrabutylammonium Bromide (TBAB) | researchgate.netgoogle.com |

| Nucleophilic Catalyst | Etherification | Accelerates reaction, improves selectivity | Dimethylaminopyridine (DMAP) | google.com |

| Lewis Acid | Ring Chlorination | Increases selectivity for desired isomers | Iron(III) Chloride (FeCl₃) | researchgate.net |

| Coordination Catalyst | Ring Chlorination | High efficiency and purity | Iron Phthalocyanine | google.com |

| Transition Metal Catalyst | Etherification | Catalyzes C-O bond formation | Copper(I) Chloride (CuCl) | google.com |

Temperature is a critical parameter for controlling reaction rates and minimizing side reactions. For the synthesis of the 2-(2,4-dichlorophenoxy)propionic acid precursor, the condensation reaction temperature is carefully controlled in the range of 20–80 °C. google.com Maintaining the temperature within this optimal window ensures a high yield without promoting decomposition or unwanted byproducts. After the reaction is complete, the temperature may be kept elevated (e.g., at 80 °C) during neutralization before the product is isolated. google.com

Pressure control is primarily utilized during the workup phase of the synthesis. For instance, after the reaction, solvents with high boiling points like DMSO are typically removed by distillation under reduced pressure. google.com This allows for efficient solvent removal at a lower temperature, preventing thermal degradation of the product. Reflux conditions, where the reaction is maintained at the boiling point of the solvent under a condenser, are also a common method of temperature control in hydrazide synthesis. derpharmachemica.com

To meet the demands of modern, high-throughput chemistry, novel methods for accelerating reactions have been developed. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes while improving yields. asianpubs.orgmdpi.comresearchgate.net

This technique has been successfully applied to the synthesis of various hydrazide and hydrazone derivatives, including N,N'-diacylhydrazines containing a 2-(2,4-dichlorophenoxy)propane moiety. nih.gov The use of microwave irradiation can efficiently drive condensation and cyclization reactions, making it a highly attractive method for the rapid synthesis of this compound and its analogues. nih.govnih.govnih.govscielo.br The combination of microwave heating with eco-friendly solvents like water-ethanol mixtures further enhances the green credentials of the synthesis. nih.gov

| Synthesis Method | Typical Reaction Time | Key Advantages | Reference |

| Conventional Heating (Reflux) | Several hours (e.g., 8 hours) | Simple setup, well-established | derpharmachemica.com |

| Microwave-Assisted Synthesis | Minutes (e.g., 5-10 minutes) | Rapid reaction rates, improved yields, energy efficient | asianpubs.orgmdpi.comnih.gov |

Purification Techniques for Isolation of Target Compound and Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a final product of high purity. The primary intermediates requiring purification are 2-(2,3-dichlorophenoxy)propanoic acid and its corresponding ethyl ester.

Purification of 2-(2,3-Dichlorophenoxy)propanoic Acid:

The synthesis of the precursor acid, analogous to the well-documented synthesis of 2-(2,4-dichlorophenoxy)propanoic acid, involves the reaction of 2,3-dichlorophenol with a 2-halopropionic acid or its ester in the presence of a base. google.comresearchgate.net The initial crude product is typically an alkaline salt of the carboxylic acid, which is then subjected to the following purification steps:

Neutralization and Acidification: The reaction mixture, often in a solvent like dimethyl sulfoxide (DMSO), is first neutralized with a strong acid, such as sulfuric acid, to a specific pH. This converts the salt of the carboxylic acid to the free acid form, causing it to precipitate out of the aqueous phase. google.com

Filtration: The precipitated crude 2-(2,3-dichlorophenoxy)propanoic acid is isolated from the reaction mixture by filtration.

Washing: The filter cake is washed with water to remove any remaining inorganic salts and water-soluble impurities.

Recrystallization: This is a key step for achieving high purity. A common solvent for recrystallizing phenoxyalkanoic acids is n-hexane. google.com The crude solid is dissolved in hot n-hexane, and upon cooling, the purified acid crystallizes out, leaving more soluble impurities in the solvent. The purified crystals are then collected by filtration.

Purification of Ethyl 2-(2,3-Dichlorophenoxy)propanoate:

The ester intermediate is typically purified to remove unreacted starting materials and byproducts before proceeding to the hydrazinolysis step.

Extraction: After the esterification reaction, the mixture is often worked up by extraction. This can involve washing with an aqueous solution to remove the acid catalyst and any remaining water-soluble materials.

Distillation: For volatile esters, vacuum distillation can be an effective purification method to separate the desired product from less volatile impurities.

Column Chromatography: For research-scale production where high purity is paramount, silica (B1680970) gel column chromatography can be employed. A solvent system, for instance, a mixture of petroleum ether and ethyl acetate, can be used to separate the target ester from other components. nih.gov

Purification of this compound:

The final hydrazide product is typically a solid and can be purified by the following methods:

Precipitation and Filtration: The hydrazide often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration.

Washing: The collected solid is washed with a suitable solvent, such as cold ethanol (B145695) or diethyl ether, to remove residual hydrazine hydrate and other soluble impurities.

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical; it should dissolve the hydrazide at elevated temperatures but have low solubility at room temperature. Ethanol is a frequently used solvent for the recrystallization of hydrazides. The process involves dissolving the crude hydrazide in a minimum amount of hot ethanol, followed by slow cooling to allow for the formation of pure crystals. The crystals are then isolated by filtration and dried.

The following table summarizes the purification techniques for the key compounds in the synthesis of this compound.

| Compound | Purification Technique | Details |

| 2-(2,3-Dichlorophenoxy)propanoic Acid | Neutralization/Acidification | Use of a strong acid to precipitate the free acid from its salt. google.com |

| Filtration | Isolation of the precipitated solid. | |

| Recrystallization | Use of a solvent like n-hexane to remove soluble impurities. google.com | |

| Ethyl 2-(2,3-Dichlorophenoxy)propanoate | Extraction | Washing with aqueous solutions to remove catalysts and water-soluble impurities. |

| Vacuum Distillation | Separation based on boiling point differences. | |

| Column Chromatography | Use of silica gel for high-purity separation on a research scale. nih.gov | |

| This compound | Precipitation/Filtration | Isolation of the solid product from the reaction mixture. |

| Washing | Use of cold ethanol or diethyl ether to remove soluble impurities. | |

| Recrystallization | Dissolving in a minimal amount of hot ethanol and cooling to form pure crystals. |

Development of Scalable Synthetic Protocols for Research Production

The development of a scalable synthetic protocol for the research-scale production of this compound requires careful consideration of reaction conditions, reagent selection, and process efficiency to ensure consistent yields and high purity for batches typically in the gram to hundred-gram range.

Step 1: Synthesis of 2-(2,3-Dichlorophenoxy)propanoic Acid

A robust and scalable method for this precursor is adapted from the industrial synthesis of related phenoxy herbicides. researchgate.net

Reaction: 2,3-Dichlorophenol is reacted with an alkali salt of 2-chloropropionic acid in a suitable solvent.

Reagents and Solvents:

2,3-Dichlorophenol: The primary starting material.

2-Chloropropionic Acid and Potassium Hydroxide: These react to form the potassium salt of 2-chloropropionic acid in situ.

Solvent: Dimethyl sulfoxide (DMSO) is an effective solvent for this type of condensation reaction as it can dissolve the reactants and facilitate the reaction at moderate temperatures. google.com

Catalyst: A phase-transfer catalyst or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to improve the reaction rate and selectivity. google.com

Process Optimization for Scalability:

Temperature Control: The reaction temperature is a critical parameter and is typically maintained between 20-80°C to ensure a reasonable reaction rate while minimizing the formation of byproducts. google.com

Stoichiometry: Precise control of the molar ratios of the reactants is essential. A slight excess of the propionate (B1217596) reagent may be used to ensure complete conversion of the dichlorophenol.

Work-up: The work-up procedure involving acidification and precipitation is generally scalable. For larger research quantities, ensuring efficient stirring during precipitation is important for obtaining a manageable solid.

Solvent Recycling: For cost-effectiveness and sustainability in larger research campaigns, the recovery and reuse of the solvent (e.g., DMSO by distillation) can be implemented. google.com

Step 2: Esterification to Ethyl 2-(2,3-Dichlorophenoxy)propanoate

The conversion of the carboxylic acid to its ethyl ester is a standard procedure that is readily scalable.

Reaction: Fischer esterification of 2-(2,3-dichlorophenoxy)propanoic acid with ethanol in the presence of an acid catalyst.

Reagents and Solvents:

2-(2,3-Dichlorophenoxy)propanoic Acid: The starting acid from the previous step.

Ethanol: Serves as both the reactant and the solvent. Using a large excess of ethanol can drive the equilibrium towards the product side.

Catalyst: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typically used.

Process Optimization for Scalability:

Water Removal: As water is a byproduct of the reaction, its removal can increase the yield. For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically.

Reaction Time and Temperature: The reaction is typically carried out at the reflux temperature of ethanol. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

Purification: On a larger research scale, purification by extraction followed by vacuum distillation is generally more practical than column chromatography.

Step 3: Synthesis of this compound

The final step involves the conversion of the ester to the hydrazide.

Reaction: Reaction of ethyl 2-(2,3-dichlorophenoxy)propanoate with hydrazine hydrate.

Reagents and Solvents:

Ethyl 2-(2,3-Dichlorophenoxy)propanoate: The ester from the previous step.

Hydrazine Hydrate: The source of the hydrazide group. A slight excess is often used to ensure complete conversion of the ester.

Solvent: Absolute ethanol is a common solvent for this reaction.

Process Optimization for Scalability:

Temperature Control: The reaction is often carried out at reflux temperature. Careful monitoring is needed as the reaction can be exothermic.

Product Isolation: The hydrazide product often has low solubility in ethanol at room temperature, which facilitates its isolation by precipitation and filtration upon cooling the reaction mixture. This method is highly amenable to scale-up.

Purity Control: The purity of the final product is highly dependent on the purity of the starting ester. Using a highly purified ester in this step simplifies the final purification of the hydrazide.

The following table outlines a scalable synthetic protocol for the research production of this compound.

| Step | Reaction | Key Parameters for Scalability | Typical Yield (by analogy) |

| 1 | 2,3-Dichlorophenol + 2-Chloropropionic Acid/KOH | Temperature control (20-80°C), use of DMSO as solvent, efficient stirring, potential for solvent recycling. google.com | ~90% google.com |

| 2 | 2-(2,3-Dichlorophenoxy)propanoic Acid + Ethanol/H⁺ | Use of excess ethanol, azeotropic water removal (Dean-Stark), monitoring by TLC. | >90% |

| 3 | Ethyl 2-(2,3-Dichlorophenoxy)propanoate + Hydrazine Hydrate | Use of absolute ethanol as solvent, controlled temperature at reflux, isolation by precipitation upon cooling. | >85% |

Comprehensive Spectroscopic and Mechanistic Elucidation of 2 2,3 Dichlorophenoxy Propanehydrazide Structure

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2,3-Dichlorophenoxy)propanehydrazide, ¹H and ¹³C NMR would provide fundamental information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: The three protons on the dichlorophenyl ring would appear as a complex multiplet pattern in the aromatic region of thespectrum. Their specific chemical shifts and coupling constants would confirm the 2,3-substitution pattern.

Propane (B168953) Backbone Protons: The methine (CH) and methyl (CH₃) protons of the propane group would give rise to distinct signals. The CH proton would likely appear as a quartet, coupled to the three protons of the adjacent methyl group, which in turn would appear as a doublet.

Hydrazide Protons: The NH and NH₂ protons of the hydrazide group would typically appear as broad singlets. Their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, this would include:

Six signals for the carbons of the dichlorophenyl ring.

Two signals for the propane backbone carbons (CH and CH₃).

One signal for the carbonyl carbon (C=O) of the hydrazide group.

Interactive Table: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic (3H) | 6.8 - 7.5 | Multiplet | The exact pattern depends on the coupling between the three adjacent protons. |

| -OCH- (1H) | 4.5 - 5.0 | Quartet | Coupled to the adjacent methyl group. |

| -CH₃ (3H) | 1.4 - 1.7 | Doublet | Coupled to the methine proton. |

| -NH- (1H) | 7.5 - 8.5 | Broad Singlet | Chemical shift is variable. |

| -NH₂ (2H) | 4.0 - 5.0 | Broad Singlet | Chemical shift is variable. |

High-Resolution Mass Spectrometry for Fragmentation Pathway Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₉H₁₀Cl₂N₂O₂), the monoisotopic mass is 248.011933 g/mol . epa.gov

In an HRMS experiment, the molecule would be ionized, and the mass of the molecular ion would be measured with high precision, confirming its elemental formula. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. Expected fragmentation pathways could involve:

Cleavage of the N-N bond in the hydrazide group.

Loss of the hydrazide group (-NHNH₂).

Fragmentation of the propane chain.

Cleavage of the ether linkage.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be pieced together. For instance, the fragmentation of related diacylhydrazine derivatives often involves intramolecular rearrangements. researchgate.net The fragmentation of phenoxyacetic acid herbicides has also been studied, providing a basis for predicting the behavior of the target compound. nih.gov

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure/Loss |

| 248.0119 | [M]⁺ (Molecular Ion) |

| 217.0399 | [M - NHNH₂]⁺ |

| 177.9821 | [C₆H₃Cl₂O]⁺ |

| 162.9586 | [C₆H₃Cl₂]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

N-H Stretching: The N-H bonds of the hydrazide group would show absorption in the range of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl group of the hydrazide would have a strong absorption band around 1650-1680 cm⁻¹.

C-O Stretching: The ether linkage would show a characteristic band in the 1200-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds on the aromatic ring would have absorptions in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C Stretching: These would appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. The aromatic ring vibrations and the C-Cl stretches would be readily observable. Studies on related dichlorophenoxyacetic acid have utilized Raman spectroscopy to characterize the molecule. nih.govmdpi.com

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (stretch) | 3200-3400 | Weak |

| C-H (aromatic) | 3000-3100 | Strong |

| C-H (aliphatic) | 2850-3000 | Strong |

| C=O (stretch) | 1650-1680 | Moderate |

| C=C (aromatic) | 1450-1600 | Strong |

| C-O (ether) | 1200-1250 | Moderate |

| C-Cl (stretch) | 600-800 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are used to characterize its optical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions of the dichlorophenyl aromatic ring. The presence of the chlorine and ether substituents on the ring will influence the exact position and intensity of these absorption maxima. For comparison, 2,4-dichlorophenoxyacetic acid exhibits absorption bands around 200 nm, 229 nm, and 283 nm. researchgate.net

Emission Spectroscopy (Fluorescence): Many aromatic compounds exhibit fluorescence, where they emit light after being excited by UV radiation. The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence would provide a measure of the efficiency of the emission process. The specific fluorescence properties would depend on the rigidity of the molecule and the nature of its excited states.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide:

Unambiguous Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the molecule.

Conformation: The preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Detailed information about how the molecules pack together in the solid state, including hydrogen bonding involving the hydrazide group and other non-covalent interactions.

This technique is crucial for understanding the structure-property relationships of a compound. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The propane backbone of this compound contains a chiral center at the carbon atom bonded to the oxygen and the methyl group. Therefore, this compound can exist as a pair of enantiomers.

Circular Dichroism (CD) Spectroscopy: If the compound is synthesized in an enantiomerically enriched or pure form, Circular Dichroism (CD) spectroscopy can be used to characterize its chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would produce a CD spectrum with positive and/or negative bands (Cotton effects), which is a unique fingerprint of that enantiomer. The spectrum of the other enantiomer would be a mirror image. This technique is invaluable for determining the enantiomeric purity and, in conjunction with theoretical calculations, can be used to assign the absolute configuration of the chiral center. While no specific data exists for this compound, studies on other chiral dichloromaleimides have demonstrated the use of CD spectroscopy. researchgate.net

Computational and Theoretical Investigations of 2 2,3 Dichlorophenoxy Propanehydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They can reveal details about electron distribution, reactivity sites, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

No published studies were found that report the HOMO-LUMO energies or the HOMO-LUMO gap for 2-(2,3-Dichlorophenoxy)propanehydrazide.

Electrostatic Potential Surface (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis helps in understanding intermolecular interactions and chemical reactivity.

Specific MEP analysis and charge distribution data for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule, its stability, and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

A search of scientific databases yielded no molecular dynamics simulation studies specifically conducted on this compound to assess its conformational sampling and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Silico Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.

Statistical Model Development and Internal Validation

In the realm of computational chemistry, statistical models are pivotal for predicting the behavior and properties of chemical compounds. For derivatives of dichlorophenoxyacetic acid, which are structurally related to this compound, Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have been employed to model and optimize processes like adsorption from aqueous solutions.

One study focused on the removal of 2,4-Dichlorophenoxyacetic acid (2,4-D) and developed models using different RSM designs, including Faced-Centered Central Composite Design (FCCD), optimal design, and two-level factorial design. The accuracy of these models was evaluated using the coefficient of determination (R²). For the prediction of 2,4-D removal, the R² values were 0.9886 (FCCD), 0.9958 (optimal design), and 0.9960 (two-level factorial design). For adsorption capacity, the R² values were 0.9920, 0.9998, and 0.9516, respectively. These high R² values, all exceeding the threshold of 0.8 for a good fit, indicate a strong correlation between the experimental data and the values predicted by the models.

Further internal validation of these statistical models is often performed using parameters like the coefficient of variation (C.V.), which measures the relative dispersion of the experimental data from the mean. Lower C.V. values suggest a better precision and reliability of the experimental data.

In a comparative approach, ANN models have also been developed and trained using various methods such as the Bayesian Regularization method. For the 2,4-D adsorption process, an ANN model with a 3:9:2 architecture (3 input neurons, 9 hidden neurons, and 2 output neurons) trained with Bayesian Regularization demonstrated high accuracy, with R² values of 0.9910 for removal prediction and 0.9924 for adsorption capacity prediction. The Mean Square Error (MSE) for this model was exceptionally low at 0.0004 and 0.0003, respectively, further attesting to its predictive power.

Table 1: Comparison of Statistical Models for 2,4-Dichlorophenoxyacetic Acid Adsorption

| Model Type | Design/Method | Response | R² Value | MSE |

| RSM | FCCD | Removal | 0.9886 | - |

| Optimal Design | Removal | 0.9958 | - | |

| Two-Level Factorial | Removal | 0.9960 | - | |

| FCCD | Adsorption Capacity | 0.9920 | - | |

| Optimal Design | Adsorption Capacity | 0.9998 | - | |

| Two-Level Factorial | Adsorption Capacity | 0.9516 | - | |

| ANN | Bayesian Regularization (3:9:2) | Removal | 0.9910 | 0.0004 |

| Bayesian Regularization (3:9:2) | Adsorption Capacity | 0.9924 | 0.0003 |

Data synthesized from studies on 2,4-Dichlorophenoxyacetic acid.

Molecular Docking and Binding Affinity Predictions with Putative Biological Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For compounds containing the dichlorophenoxy moiety, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. In one such study, a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were docked into the active site of the COX-2 enzyme (PDB ID: 4M11). The results indicated that these compounds effectively interact with the active site and, in some cases, form stronger complexes with the enzyme than 2,4-dichlorophenoxyacetic acid itself.

Similarly, other studies on dichlorophenyl-containing compounds have explored their interactions with various receptors. For example, novel arylpiperazine derivatives with a 2,3-dichlorophenyl group were evaluated as potential androgen receptor (AR) antagonists. Molecular docking of these compounds into the AR ligand-binding domain helped to rationalize their biological activity and structure-activity relationships.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. While specific docking studies for this compound are not available, based on analogous compounds, it could be hypothesized to interact with targets like COX enzymes or nuclear receptors.

Table 2: Representative Binding Affinities of Dichlorophenoxy Analogs with Biological Targets

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| 2-(2,4-dichlorophenoxy)acetamide derivative | COX-2 | 4M11 | Not explicitly stated, but superior to parent acid |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl] propan-2-ol | GABA-A Receptor (homology model) | 1EOU | -6.89 |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl] propan-2-ol | Voltage-gated sodium channel (homology model) | 5FDC | -7.45 |

Data from studies on structurally related compounds.

Beyond just predicting binding affinity, molecular docking simulations provide detailed insights into the specific interactions between a ligand and a protein's active site. These interactions are crucial for molecular recognition and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of dichlorophenoxy derivatives, the dichlorophenyl group often engages in hydrophobic interactions and halogen bonds within the binding pocket of the target protein. The amide or hydrazide moiety, present in this compound, is a potent hydrogen bond donor and acceptor. This functional group would be expected to form key hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone itself.

For example, in the docking of 2,4-thiazolidinedione (B21345) derivatives, the ligand's atoms form various types of interactions with the amino acid residues of the α-amylase enzyme, which are visualized in 2D and 3D diagrams. These visualizations are critical for understanding the structural basis of inhibition and for guiding further drug design efforts. Similarly, the interaction of ligands with the 3CL protease of SARS-CoV-2 has been analyzed using tools like the Protein-Ligand Interaction Profiler (PLIP), which identifies hydrogen bonds, hydrophobic interactions, and salt bridges.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based). These models are valuable tools in virtual screening to identify new potential lead compounds and in lead optimization to guide the design of more potent and selective molecules.

For a molecule like this compound, a pharmacophore model would likely include features such as:

Two aromatic/hydrophobic regions corresponding to the dichlorophenyl ring.

A hydrogen bond donor feature from the N-H group of the hydrazide.

A hydrogen bond acceptor feature from the carbonyl oxygen of the hydrazide.

Lead optimization strategies based on such a model would involve modifying the scaffold of this compound to improve its fit to the pharmacophore and enhance its binding affinity and selectivity for a target protein. This could involve:

Altering the substitution pattern on the phenyl ring to optimize hydrophobic or electronic interactions.

Modifying the propane (B168953) linker to adjust the distance and orientation between the pharmacophoric features.

Replacing the hydrazide moiety with other bioisosteres to improve metabolic stability or pharmacokinetic properties while maintaining key hydrogen bonding interactions.

The development of pharmacophore models is often validated by their ability to distinguish active compounds from inactive decoys in a database, a process assessed by metrics like enrichment factor (EF) and Güner-Henry (GH) scores.

Mechanistic Studies of Chemical Reactions via Transition State Calculations

Mechanistic studies involving transition state calculations are a powerful computational tool to elucidate the reaction pathways, activation energies, and kinetics of chemical reactions. These calculations map the potential energy surface of a reaction and identify the highest energy point along the reaction coordinate, which is the transition state.

At present, there is no specific information available in the searched literature regarding mechanistic studies of chemical reactions for this compound using transition state calculations. Such studies would be valuable for understanding its synthesis, degradation pathways, or potential metabolic transformations. For example, calculations could model the reaction of a dichlorophenoxypropanoic acid derivative with hydrazine (B178648) to form the final hydrazide, providing insights into the reaction mechanism and factors influencing the yield.

Investigation of Biological Interactions and Structure Activity Relationships Sar in in Vitro and Cellular Models

Enzyme Inhibition Studies: Kinetics and Mechanism (e.g., specific hydrolases, oxidoreductases)

Currently, there is a lack of specific studies detailing the enzyme inhibition kinetics and mechanisms of 2-(2,3-dichlorophenoxy)propanehydrazide. General principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which decreases its activity. nih.gov The mechanism can be competitive, where the inhibitor binds to the active site, non-competitive, where it binds to an allosteric site, or uncompetitive, where it binds to the enzyme-substrate complex. youtube.comyoutube.com The determination of kinetic parameters such as the Michaelis constant (K_M) and the maximum velocity (V_max) helps in elucidating the type of inhibition. nih.gov For instance, in competitive inhibition, V_max remains unchanged while K_M increases, whereas in non-competitive inhibition, V_max decreases while K_M remains the same. youtube.com Understanding these kinetics is crucial for drug development and for studying metabolic pathways. nih.govnih.gov

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

Specific receptor binding profiles and ligand-receptor interaction analyses for this compound are not available in the current scientific literature. Such studies are essential to identify the molecular targets of a compound and to understand its mechanism of action. These analyses typically involve screening the compound against a panel of known receptors to determine its binding affinity and selectivity. Computational docking studies can also be employed to predict the binding mode and interactions between the ligand and the receptor's active site.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Assessment in Prokaryotic Cellular Systems (e.g., Bacterial Growth Inhibition Mechanisms)

While direct studies on this compound are absent, related compounds offer insights into potential mechanisms. For example, some antibacterial agents act by disrupting the bacterial cell membrane, leading to a loss of membrane polarity and permeability. nih.gov Other mechanisms include the inhibition of essential metabolic pathways, such as folate biosynthesis, or targeting proteins involved in cell division. nih.govnih.gov Time-kill kinetics studies can reveal whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). mdpi.com

Assessment in Eukaryotic Cell Lines (e.g., Antiproliferative Mechanisms, Apoptosis Induction)

There is no specific information regarding the assessment of this compound in eukaryotic cell lines. Antiproliferative studies in cancer cell lines are common to assess a compound's potential as a therapeutic agent. These assays measure the inhibition of cell growth and can elucidate the mechanism, such as the induction of apoptosis (programmed cell death). For example, some compounds have shown to be more effective against bacterial cells than mammalian cells, indicating a degree of selectivity. nih.gov

Investigation of Specific Molecular Targets within Cellular Contexts (e.g., DNA, RNA, proteins)

The specific molecular targets of this compound within cellular contexts have not been identified. Generally, small molecules can interact with various biomolecules. For instance, some antiviral compounds have been shown to inhibit viral RNA synthesis after the virus has uncoated within the host cell. nih.gov Other compounds might target specific enzymes or cellular proteins to exert their biological effects. nih.gov

Antimicrobial Activity: Mechanistic Elucidation of Action against Pathogens (e.g., cell wall disruption, DNA intercalation)

Specific data on the antimicrobial activity and mechanism of this compound is not available. However, the mechanisms of other antimicrobial compounds can be diverse. Some disrupt the integrity of the cell membrane, leading to leakage of cellular contents. nih.govmdpi.com Others may interfere with the synthesis of the cell wall, a structure essential for bacterial survival. nih.gov Inhibition of DNA replication or protein synthesis are also common mechanisms of antimicrobial action. nih.govnih.gov For example, the compound citral (B94496) has been shown to damage the cell membrane and mitochondria of pathogens. mdpi.com

Antiparasitic Activity: Target Identification and Pathway Perturbation Studies

General approaches to identifying antiparasitic drug targets often begin with in silico analysis of parasite genomes to identify essential proteins. nih.gov These proteins are then expressed recombinantly for high-throughput screening of compound libraries. nih.gov For instance, enzymes crucial for parasite survival, such as dihydroorotate (B8406146) dehydrogenase in Plasmodium, have been successfully targeted. nih.gov

The benzimidazole (B57391) scaffold, which shares some structural similarities with the core of the compound , is a known component in several anthelmintic drugs. nih.gov Furthermore, derivatives of pyrimido[1,2-a]benzimidazole (B3050247) have demonstrated significant activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov These findings suggest that compounds with similar heterocyclic systems could be promising candidates for antiparasitic drug discovery.

Future research could involve screening this compound and its derivatives against a panel of protozoan parasites. Should any activity be observed, subsequent target identification could be pursued through methods like thermal proteome profiling, which has been effective in identifying protein targets for other antiparasitic candidates. mdpi.com

Antiviral Activity: Exploration of Viral Replication Cycle Interference

While there is no specific data on the antiviral properties of this compound, studies on analogous compounds suggest that the dichlorophenoxy moiety may be a valuable pharmacophore for antiviral drug development.

A notable example is MDL-860, or 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, which has shown inhibitory effects against a range of picornaviruses. nih.gov This compound was found to hinder an early phase of viral replication that occurs after the virus uncoats but before the synthesis of viral RNA. nih.gov It did not directly inactivate the virus but rather interfered with intracellular processes essential for viral propagation. nih.gov

Similarly, 2,4-dichlorophenoxyacetic acid (2,4-D) has demonstrated antiviral activity against both influenza A and B viruses. nih.gov Research indicates that 2,4-D inhibits the replication of the influenza virus during the initial stages of infection and can suppress the formation of acidic vesicles and the production of reactive oxygen species that are often associated with viral infections. nih.gov

The mechanisms of action observed in these related compounds—interference with early-stage replication and modulation of host cell responses—provide a logical starting point for investigating the potential antiviral effects of this compound. Future studies could assess its efficacy against a broad spectrum of viruses, particularly picornaviruses and influenza viruses, and explore its impact on specific stages of the viral life cycle.

Antioxidant Activity: Radical Scavenging Mechanisms and Redox Modulation

The antioxidant potential of this compound can be inferred from the known activities of related phenolic and hydrazide compounds. Antioxidants typically exert their effects through mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov

Phenolic compounds are well-documented radical scavengers, with their efficacy often linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net The presence of a dichlorophenoxy group in the target compound suggests that it may participate in redox modulation. For instance, lignans (B1203133) containing catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties exhibit significant radical scavenging capabilities. rsc.org

Hydrazide derivatives have also been a focus of antioxidant research. Studies on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have revealed that certain modifications can lead to potent antioxidant activity, in some cases surpassing that of ascorbic acid. nih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate such activity, where the antioxidant donates a hydrogen atom to the stable DPPH radical. nih.gov

The radical scavenging activity of flavonoids, another class of phenolic compounds, is heavily influenced by their structure, with the presence of hydroxyl groups on the B ring being particularly important. nih.gov Theoretical studies on puerarin, a natural isoflavonoid, indicate that the HAT mechanism is preferred in non-polar environments, while SPLET is more favorable in polar media. nih.gov

These findings suggest that this compound likely possesses antioxidant properties. Experimental validation using assays like DPPH and further investigation into its mechanism of action are warranted.

Structure-Activity Relationship (SAR) Derivations and Analog Synthesis

The rational design and synthesis of analogs based on a lead compound are crucial for optimizing biological activity. While SAR studies for this compound are not available, insights can be drawn from related structures.

Rational Design of Analogs Based on Computational Predictions

Computational methods are increasingly used to predict the biological activity of novel compounds and guide their synthesis. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govd-nb.info This approach has been successfully used to discover potent inhibitors for various enzymes by screening large compound databases. nih.gov

For a compound like this compound, a pharmacophore model could be developed based on the structures of known active antiviral or antioxidant agents that share the dichlorophenoxy scaffold. Such a model would typically include features like hydrogen bond acceptors and donors, and hydrophobic regions. nih.gov This model could then be used to virtually screen for new analogs with potentially enhanced activity.

Systematic Structural Modifications and Their Impact on Biological Interaction Profiles

Systematic modifications of a lead structure are essential to understand how different functional groups influence biological activity. For hydrazide derivatives, modifications at the hydrazide moiety have been shown to significantly impact their antioxidant and anticancer properties. nih.gov For example, in a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the introduction of different heterocyclic rings led to a wide range of activities. nih.gov

Similarly, for compounds with a dichlorophenoxy moiety, the position of the chlorine atoms on the phenyl ring is critical. Research on other biologically active molecules has shown that the substitution pattern on the aromatic ring can dramatically alter the compound's interaction with its biological target. frontiersin.org

The synthesis of a library of this compound analogs with systematic variations in the propanehydrazide side chain and substitutions on the phenyl ring would be a logical step to build a comprehensive SAR profile.

Identification of Key Pharmacophoric Elements for Modulating Activity

Identifying the key pharmacophoric elements—the specific structural features responsible for a compound's biological activity—is the ultimate goal of SAR studies. For dichlorophenoxy derivatives with antiviral activity, the dichlorinated phenyl ring appears to be a crucial element. In the case of antioxidant hydrazides, the hydrazide group itself, capable of donating a hydrogen atom, is a key feature. nih.govnih.gov

For flavonoid antioxidants, the arrangement of hydroxyl groups on the aromatic rings and the presence of a C2-C3 double bond in conjugation with a 4-keto group in the C ring are important for their radical scavenging ability. mdpi.com

For this compound, the key pharmacophoric elements would likely involve a combination of the dichlorophenoxy group and the propanehydrazide moiety. The spatial arrangement of these groups and their electronic properties will dictate the compound's biological interactions. Further research, combining synthesis, biological testing, and computational modeling, is necessary to elucidate these key features.

Advanced Analytical Methodologies for Research Application of 2 2,3 Dichlorophenoxy Propanehydrazide

Chromatographic Method Development for Purity Analysis and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a substance like 2-(2,3-Dichlorophenoxy)propanehydrazide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal tools for purity assessment and quantification in various research contexts.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique for analyzing non-volatile or thermally labile compounds, making it highly suitable for the direct analysis of this compound. The development of a robust HPLC method would involve careful selection of the stationary phase, mobile phase, and detector.

Given the compound's structure, which includes a polar hydrazide group and a non-polar dichlorophenoxy group, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.

Key Methodological Considerations:

Stationary Phase: An octadecylsilane (B103800) (C18) column is a standard choice, providing excellent separation for a wide range of molecules with mixed polarity. tandfonline.com

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. tandfonline.com The buffer's pH would be critical, especially for controlling the protonation state of the hydrazide group. An acidic pH, often achieved with formic or phosphoric acid, is common for phenoxy acid herbicides and can help in obtaining sharp, symmetrical peaks. tandfonline.com Gradient elution, where the mobile phase composition is changed during the run, would likely be necessary to elute the parent compound and any potential impurities or degradation products with different polarities.

Detection Methods:

UV-Vis Detection: The presence of the dichlorophenoxy aromatic ring suggests that the compound will have strong UV absorbance. A spectrophotometric detector set at a wavelength of maximum absorbance (likely around 230 nm or 280 nm, typical for phenoxy herbicides) would provide good sensitivity for quantification. tandfonline.com

Tandem Mass Spectrometry (MS/MS): For higher selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the gold standard. An electrospray ionization (ESI) source would be suitable for ionizing the molecule. MS/MS allows for selected reaction monitoring (SRM), providing excellent specificity and low detection limits. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenoxy Herbicides

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) tandfonline.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV at 230 nm or 280 nm tandfonline.comESI-MS/MS in negative ion mode nih.gov |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on established methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Byproducts

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is likely not volatile enough for direct GC analysis due to the polar hydrazide group, GC-MS would be invaluable for identifying volatile impurities, byproducts, or metabolites.

Derivatization:

To make the polar hydrazide group amenable to GC analysis, a derivatization step is typically required. researchgate.netcdc.gov This process converts the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization strategies for hydrazides include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogens on the hydrazide with trimethylsilyl (B98337) (TMS) groups.

Acylation: Acylating agents can react with the hydrazide to form a less polar derivative.

Condensation with Aldehydes/Ketones: Hydrazides react readily with aldehydes or ketones (e.g., acetone) to form hydrazones, which are often more volatile and stable for GC analysis. researchgate.netnih.gov

Methodological Details:

Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally used for the separation of derivatized analytes. epa.gov

Injection: A splitless injection mode would be employed for trace analysis to ensure maximum transfer of the analyte onto the column. epa.gov

Detection: Mass spectrometry is the detector of choice, providing both quantitative data and structural information for identification. The mass spectrometer would be operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries. epa.govnih.gov

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Hydrazides

| Parameter | Setting |

| Derivatization Reagent | Acetone (to form hydrazone) researchgate.netnih.gov |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) epa.gov |

| Carrier Gas | Helium at a constant flow |

| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min |

| Injector | Splitless, 250°C |

| Detector | Mass Spectrometer (EI mode, scan range 50-500 amu) nih.gov |

This table provides a hypothetical set of parameters for analyzing a derivatized form of the target compound.

Spectrophotometric Assays for In Vitro Quantitative Measurements

Spectrophotometric assays offer a simpler and more accessible alternative to chromatography for quantitative measurements, particularly in well-defined in vitro systems where interfering substances are minimal. These assays typically rely on a chemical reaction that produces a colored product (a chromogen), the absorbance of which is proportional to the concentration of the analyte.

For this compound, the hydrazide functional group is the primary target for derivatization. A common and specific reaction for hydrazides involves condensation with an aromatic aldehyde containing a chromophoric system. researchgate.net

A Potential Assay Principle:

A widely used reagent for the spectrophotometric determination of hydrazides is p-dimethylaminobenzaldehyde (p-DAB). In an acidic medium, p-DAB reacts with the terminal -NH2 of the hydrazide group to form a yellow Schiff base or hydrazone derivative. researchgate.net The intensity of the resulting yellow color can be measured using a spectrophotometer at its wavelength of maximum absorbance (λmax), typically around 458 nm. researchgate.net

Key Steps in Assay Development:

Optimization of Reaction Conditions: The reaction parameters, including pH, temperature, reaction time, and reagent concentration, would need to be optimized to ensure complete and rapid color development.

Wavelength Selection: The absorption spectrum of the colored product would be recorded to determine the λmax for maximum sensitivity.

Calibration Curve: A series of standards with known concentrations of this compound would be reacted with the chromogenic agent. The absorbance of each solution would be measured, and a calibration curve of absorbance versus concentration would be plotted. This curve should be linear over the desired concentration range, following the Beer-Lambert law. niscpr.res.in

Table 3: Example Parameters for a Spectrophotometric Assay

| Parameter | Description |

| Chromogenic Reagent | p-Dimethylaminobenzaldehyde (p-DAB) in acidic solution researchgate.net |

| Reaction Medium | Acidic (e.g., hydrochloric or sulfuric acid) |

| Wavelength (λmax) | Approx. 458 nm (to be determined experimentally) researchgate.net |

| Incubation Time | 10-20 minutes (to be optimized) |

| Detection | UV-Vis Spectrophotometer |

Electroanalytical Techniques for Redox Behavior Characterization

Electroanalytical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox (reduction-oxidation) properties of a molecule. These methods measure the current response of an electroactive species to an applied potential. For this compound, the hydrazide moiety is expected to be electrochemically active and can be oxidized.

Cyclic Voltammetry (CV):

In a typical CV experiment, the potential is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical processes.

The oxidation of hydrazide or hydrazone groups at an electrode surface (like a glassy carbon electrode) is a well-documented process. researchgate.net The oxidation potential would be characteristic of the compound's structure and the experimental conditions (e.g., pH of the supporting electrolyte). This information is valuable for:

Understanding potential metabolic pathways involving oxidation.

Developing electrochemical sensors for the compound's detection.

Gaining insight into its mechanism of action if redox processes are involved.

The knowledge gained from the electrochemical reduction of related hydrazone compounds can be useful for understanding the metabolic fate of drugs containing hydrazone groups and their pharmacological activities. researchgate.net

Development of Robust Methodologies for Trace Analysis in Complex Research Matrices

Analyzing trace levels of this compound in complex research matrices, such as environmental samples (water, soil) or biological fluids (plasma, urine), requires a robust methodology that combines efficient sample preparation with sensitive detection. The primary challenge is to isolate the analyte from a multitude of interfering components.

Sample Preparation - Solid-Phase Extraction (SPE):

Solid-Phase Extraction (SPE) is the most common and effective technique for the cleanup and pre-concentration of phenoxy herbicides and related compounds from aqueous samples. tandfonline.comnih.gov

A Typical SPE Procedure:

Conditioning: An SPE cartridge (e.g., C18 or a polymeric sorbent) is activated with a solvent like methanol, followed by equilibration with water.

Loading: The sample (e.g., a water sample, potentially acidified to ensure the analyte is in a neutral form) is passed through the cartridge. The analyte and other hydrophobic compounds are retained on the sorbent, while salts and very polar components pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any weakly bound interferences.

Elution: The target analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. tandfonline.com

This procedure not only cleans up the sample but also concentrates the analyte, significantly improving the detection limits of the subsequent analysis. The resulting eluate can then be analyzed by HPLC-MS/MS or GC-MS.

Method Validation:

A robust trace analysis method must be thoroughly validated according to established guidelines. Key validation parameters include:

Linearity: The response of the method should be linear over a defined concentration range.

Accuracy: Measured as the percent recovery of the analyte spiked into a blank matrix. For phenoxy acid herbicides, recoveries typically range from 71% to 118%. nih.gov

Precision: The reproducibility of the method, expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For modern methods using MS/MS detection, LOQs in the low ng/L (parts per trillion) range are often achievable for related compounds. nih.gov

Future Directions and Emerging Research Perspectives for 2 2,3 Dichlorophenoxy Propanehydrazide

Exploration of New Synthetic Paradigms and Green Chemistry Approaches

The future synthesis of 2-(2,3-Dichlorophenoxy)propanehydrazide and its derivatives should prioritize sustainability, efficiency, and safety. Green chemistry principles offer a framework to achieve these goals by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov Future research will likely focus on moving away from conventional synthesis methods towards more environmentally benign alternatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less hazardous solvents. mdpi.com The application of microwave irradiation to the condensation reaction between a 2-(2,3-dichlorophenoxy)propanoic acid derivative and hydrazine (B178648) could offer a significant improvement over traditional reflux methods. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry provides another energy-efficient pathway that can enhance reaction rates and yields.

Green Catalysis: Investigating the use of biocatalysts (e.g., enzymes like lipases) or heterogeneous catalysts could replace hazardous reagents and simplify product purification. For instance, developing a reusable solid acid catalyst for the hydrazide formation would align with green chemistry principles. mdpi.com

Solvent-Free Reactions and Green Solvents: Research into solid-state reactions or the use of safer, renewable solvents such as ionic liquids, supercritical fluids, or water would significantly reduce the environmental footprint of the synthesis process. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Feature | Conventional Method | Proposed Green Chemistry Method |

|---|---|---|

| Reaction Time | 8-12 hours | 10-30 minutes |

| Energy Source | Oil bath heating (reflux) | Microwave irradiation |

| Solvent | Toluene or Dioxane | Ethanol (B145695) or Solvent-free |

| Catalyst | Stoichiometric strong acid | Reusable solid acid catalyst |

| Byproduct | Acidic waste | Minimal/recyclable waste |

| Yield | Moderate | Potentially higher |

| Atom Economy | Lower | Higher |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research by enabling rapid, data-driven decision-making. nih.govresearchgate.net For this compound, these computational tools can accelerate the design of new analogs with improved activity and desired properties.

Future research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of this compound analogs and their corresponding biological activities, ML algorithms like random forests and support vector machines can build predictive QSAR models. ijcrt.orgmdpi.com These models can identify the key molecular features that influence activity, guiding the design of more potent compounds.

Deep Learning for Bioactivity Prediction: Deep neural networks (DNNs) can analyze complex, non-linear relationships between chemical structures and biological outcomes. A trained DNN could screen virtual libraries of novel dichlorophenoxy propanehydrazide derivatives to predict their activity against various biological targets, prioritizing the most promising candidates for synthesis. nih.gov

Generative Models for De Novo Design: Advanced AI, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design entirely new molecules. mdpi.com By training these models on the structural rules of known active compounds, they can generate novel hydrazide derivatives optimized for specific properties like target binding affinity or improved pharmacokinetic profiles.

| Compound ID | Modification on Hydrazide Moiety | Predicted Target | Predicted pIC50 (ML Model) |

|---|---|---|---|

| Parent | -H | Target X | 6.5 |

| Analog-01 | -C(O)CH₃ (Acetyl) | Target X | 6.8 |

| Analog-02 | -C(O)Ph (Benzoyl) | Target X | 7.2 |

| Analog-03 | -CH₂-Cyclohexyl | Target Y | 5.9 |

| Analog-04 | -C(S)NH₂ (Thiosemicarbazide) | Target Z | 7.5 |

Diversification of Biological Research Avenues and Target Validation

The chemical structure of this compound, containing both a dichlorophenoxy group and a hydrazide functional group, suggests a broad potential for diverse biological activities. The hydrazide-hydrazone scaffold is a well-known pharmacophore present in compounds with a wide range of therapeutic effects. mdpi.com Future research should aim to systematically explore these possibilities beyond any currently known activities.

Potential new research avenues include:

Anticancer Activity: Many hydrazone derivatives have demonstrated significant antiproliferative activity by inducing apoptosis or cell cycle arrest. mdpi.com Screening this compound and its analogs against a panel of cancer cell lines, such as colon (HCT-116) or breast cancer lines, is a logical next step.

Enzyme Inhibition: The hydrazide moiety can act as a chelating group or form hydrogen bonds with active sites of various enzymes. nih.gov Future studies could investigate its potential as an inhibitor of enzymes like laccase, urease, or matrix metalloproteinases.

Antimicrobial and Antiviral Research: The core structure is common in compounds with antibacterial, antifungal, and antiviral properties. A comprehensive screening against a panel of pathogenic microbes and viruses could uncover new therapeutic applications.

Table 3: Proposed New Biological Targets for this compound

| Potential Biological Target Class | Rationale for Investigation | Example Targets for Validation |

|---|---|---|

| Protein Kinases | Dichlorophenoxy moieties are present in some kinase inhibitors. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |

| Metalloenzymes | Hydrazide group can chelate metal ions in the active site. | Carbonic Anhydrase, Urease |

| Viral Enzymes | Hydrazide-hydrazones have shown activity against viral targets. | HIV-1 Reverse Transcriptase, Hepatitis C Virus (HCV) NS3/4A Protease |

| Bacterial Cell Wall Synthesis | A common target for antibacterial agents. | MurA, MurB enzymes |

Potential Applications in Chemical Probes and Molecular Tools for Biological Systems

Beyond therapeutic potential, the this compound scaffold could be developed into valuable chemical probes for studying biological systems. Chemical probes are small molecules used to manipulate and study protein function in a cellular context.

Future development in this area could involve:

Affinity-Based Probes: Modifying the parent compound with a photoreactive group (e.g., benzophenone or diazirine) and an affinity tag (e.g., biotin or a click chemistry handle) would create a probe for identifying its direct biological targets through affinity-based protein profiling.

Fluorescent Probes: The introduction of a fluorophore onto the molecule could allow for the visualization of its subcellular localization or its interaction with target proteins via fluorescence microscopy.

Target Engagement Probes: Developing derivatives that can be used in assays like Cellular Thermal Shift Assay (CETSA) would enable researchers to confirm that the compound engages its intended target within living cells.

Comparative Studies with Structurally Related Dichlorophenoxy and Hydrazide Compounds

To understand the precise contribution of each structural feature to the compound's activity—a concept known as Structure-Activity Relationship (SAR)—comparative studies are essential. drugdesign.org By systematically modifying the structure of this compound and comparing its activity to related molecules, a clear SAR can be established. nih.gov

Key comparative studies should include:

Positional Isomers of the Dichlorophenoxy Ring: Synthesizing and testing analogs where the chlorine atoms are placed at different positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro, 3,4-dichloro, 3,5-dichloro) would reveal the optimal substitution pattern for biological activity. nih.gov

Variation of the Propane (B168953) Linker: Altering the length and structure of the linker between the phenoxy and hydrazide groups (e.g., changing from propane to ethane or butane) can provide insights into the ideal spatial arrangement for target interaction.

Modification of the Hydrazide Moiety: As explored in the AI section, creating a series of N'-substituted derivatives (e.g., hydrazones, acylhydrazides) is crucial for understanding how modifications at this position affect potency and selectivity. mdpi.com

Table 4: Proposed Comparative Study of Dichlorophenoxy Isomers

| Compound | Structure | Rationale for Comparison | Hypothetical Property to Measure |

|---|---|---|---|

| Target Compound | 2-(2,3 -Dichlorophenoxy)propanehydrazide | Parent compound for baseline activity. | IC₅₀ against Target X |

| Isomer 1 | 2-(2,4 -Dichlorophenoxy)propanehydrazide | Assess the effect of moving one chlorine to the para position. | IC₅₀ against Target X |

| Isomer 2 | 2-(3,4 -Dichlorophenoxy)propanehydrazide | Assess the effect of adjacent chlorines at the 3 and 4 positions. | IC₅₀ against Target X |

| Isomer 3 | 2-(3,5 -Dichlorophenoxy)propanehydrazide | Assess the effect of meta-positioned chlorines. | IC₅₀ against Target X |

| Monochloro Analog | 2-(2 -Chlorophenoxy)propanehydrazide | Determine the importance of the second chlorine atom. | IC₅₀ against Target X |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dichlorophenoxy)propanehydrazide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation of 2,3-dichlorophenoxypropionic acid derivatives with hydrazine. For example, refluxing in ethanol or methanol under anhydrous conditions yields the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) removes unreacted starting materials. Characterization by 1H-NMR (to confirm hydrazide protons at δ ~10.30 ppm), ESI-MS (for molecular ion confirmation), and elemental analysis (to validate C, H, N, and Cl content) ensures purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Handle as a potential carcinogen and toxin. Use PPE (gloves, lab coat, goggles), work in a fume hood , and avoid contact with oxidizing agents (e.g., peroxides, chlorates) to prevent explosive reactions. Store in airtight containers in cool, dry conditions. Regular air sampling and medical surveillance are recommended under OSHA guidelines .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :